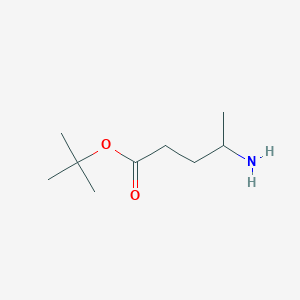

Tert-butyl 4-aminopentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

tert-butyl 4-aminopentanoate |

InChI |

InChI=1S/C9H19NO2/c1-7(10)5-6-8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3 |

InChI Key |

WAOWMAGPPDFHBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

An Overview of Amino Acid Ester Derivatives in Synthetic Chemistry

Amino acid esters are a pivotal class of compounds in synthetic organic chemistry, serving as versatile building blocks for a wide array of complex molecules. nih.govresearchgate.net These derivatives are characterized by the protection of the carboxylic acid group of an amino acid as an ester, which modulates the reactivity of the molecule and enhances its solubility in organic solvents. This protection strategy is fundamental in peptide synthesis, preventing the carboxylic acid from participating in unwanted side reactions during the formation of peptide bonds. nih.gov

The choice of the ester group is critical and is dictated by the specific requirements of the synthetic route. Common examples include methyl, ethyl, benzyl (B1604629), and tert-butyl esters. researchgate.net The tert-butyl ester, in particular, is widely employed due to its stability under various reaction conditions and the relative ease of its removal under acidic conditions. This protecting group is especially valuable in the synthesis of peptides and other pharmaceutically relevant molecules where precise control over reactive functional groups is paramount. nih.gov

Beyond peptide synthesis, amino acid ester derivatives are instrumental in the development of peptidomimetics, chiral catalysts, and as precursors for novel heterocyclic compounds. Their utility stems from the inherent chirality of the parent amino acid, which can be leveraged to induce stereoselectivity in subsequent chemical transformations.

The Significance of Stereochemistry in Aminopentanoate Research

Chemoenzymatic Synthesis and Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. ijfans.org Enzymes, particularly transaminases, have been extensively utilized for the asymmetric synthesis of chiral amines and amino acids. mdpi.comdiva-portal.org

Transaminase-Catalyzed Amination of Precursors

Amine transaminases (ATAs) are a class of pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, such as a ketone or an aldehyde. mdpi.comdiva-portal.org This reaction is a highly effective method for producing optically pure chiral amines from prochiral ketones. nih.govresearchgate.net The mechanism proceeds via a ping-pong bi-bi pathway where the PLP cofactor acts as the carrier for the amino group. diva-portal.orgmdpi.com

In the context of this compound, a suitable precursor would be tert-butyl 4-oxopentanoate (B1231505) (a derivative of levulinic acid). Transaminases can stereoselectively aminate this keto-ester to yield the desired chiral amine. researchgate.net The choice of the amino donor is crucial for driving the reaction equilibrium and for practical considerations; common donors include isopropylamine, alanine, or (S)-α-methylbenzylamine. researchgate.net

Table 1: Key Components in Transaminase-Catalyzed Synthesis of 4-Aminopentanoic Acid Derivatives

| Component | Role | Example(s) |

|---|---|---|

| Substrate | Prochiral ketone (amino acceptor) | Levulinic Acid / Tert-butyl 4-oxopentanoate |

| Enzyme | Biocatalyst for stereoselective amination | Amine Transaminase (ATA) |

| Cofactor | Amino group carrier | Pyridoxal 5'-phosphate (PLP) |

| Amino Donor | Source of the amine group | (S)-α-Methylbenzylamine, Isopropylamine |

Engineering of Biocatalyst Systems for Stereoselectivity

While wild-type enzymes often exhibit good selectivity, their performance in industrial settings can be limited by factors such as stability, activity, and substrate scope. tudelft.nl Protein engineering techniques, including directed evolution and rational design, are employed to tailor enzymes for specific synthetic needs. ijfans.orgtudelft.nl By modifying amino acid residues in and around the enzyme's active site, it is possible to enhance stereoselectivity, increase catalytic rates, and broaden the range of accepted substrates. anu.edu.au

For the synthesis of this compound, engineering the transaminase catalyst can lead to significant improvements in enantiomeric excess (ee). Computational modeling and docking studies can help predict which mutations will favorably alter the enzyme's binding pocket to prefer one enantiomer over the other, potentially increasing the enantiomeric ratio from moderate levels to over 99:1. tudelft.nlanu.edu.au

Table 2: Illustrative Impact of Enzyme Engineering on Stereoselectivity

| Biocatalyst System | Key Engineering Strategy | Substrate | Resulting Enantiomeric Excess (ee) |

|---|---|---|---|

| Wild-Type Transaminase | - | Prochiral Ketone | 85% |

| Engineered Mutant (e.g., Site-Directed Mutagenesis) | Active site modification to improve substrate binding | Prochiral Ketone | >99% |

Cascade Reactions for Enantiopure Aminopentanoic Acid Derivatives

One of the primary challenges in using transaminases is that the amination reaction is reversible, often resulting in an unfavorable equilibrium. mdpi.comresearchgate.net To overcome this, ATAs are frequently incorporated into multi-enzyme cascade reactions. mdpi.comresearchgate.net These one-pot processes combine multiple catalytic steps to pull the reaction forward, improve efficiency, and reduce waste by avoiding the isolation of intermediates. diva-portal.org

Asymmetric Organometallic Catalysis in Aminopentanoate Formation

Asymmetric organometallic catalysis represents a cornerstone of modern organic synthesis, providing powerful tools for creating chiral molecules with high enantioselectivity. mdpi.comyoutube.com This approach relies on the use of a small amount of a chiral metal complex to generate large quantities of an enantiomerically enriched product. youtube.comresearchgate.net

Chiral Catalyst Development for Enantioselective Transformations

The synthesis of chiral amines, including aminopentanoate derivatives, can be effectively achieved through the asymmetric hydrogenation of prochiral imines. nih.gov This transformation is typically catalyzed by complexes of transition metals such as rhodium, iridium, or ruthenium, coordinated to chiral ligands. nih.gov The development of novel chiral ligands, particularly phosphorus-based ligands like chiral diphosphines, has been a major driver of progress in this field. nih.govresearchgate.net

The chiral ligand creates a specific three-dimensional environment around the metal center. researchgate.net This chiral pocket controls the trajectory of the substrate's approach, leading to the preferential formation of one enantiomer of the product amine over the other, often with excellent enantioselectivity (up to 99% ee). nih.gov The choice of metal, ligand, solvent, and other reaction conditions plays a critical role in the success of the transformation. nih.gov

Table 3: Examples of Chiral Ligands in Asymmetric Hydrogenation for Amine Synthesis

| Ligand Class | Metal Center | Typical Substrate | Achieved Enantioselectivity |

|---|---|---|---|

| Chiral Diphosphines | Rhodium (Rh), Iridium (Ir) | N-Aryl Imines | High to excellent (90-99% ee) |

| Phosphino-Oxazolines (PHOX) | Iridium (Ir) | Imines | Excellent (>95% ee) |

| C,N- and N,N-based Ligands | Iridium (Ir) | Imines | High to excellent (up to 98% ee) |

Diastereoselective Pathways to Aminopentanoic Acid Esters

When a target molecule contains more than one stereocenter, the synthetic challenge expands to controlling not only enantioselectivity but also diastereoselectivity. Asymmetric organometallic catalysis can provide solutions for diastereoselective reactions, allowing for the synthesis of specific stereoisomers of more complex aminopentanoic acid esters. nih.gov

For instance, a diastereoselective pathway could involve the reduction of a substrate that already contains a chiral center. The chiral catalyst must then selectively create a new stereocenter, favoring one of the possible diastereomeric products. This is known as a catalyst-controlled diastereoselective reaction. Alternatively, the inherent chirality in the substrate can direct the stereochemical outcome of the reaction (substrate-controlled). By carefully selecting the chiral catalyst and reaction conditions, chemists can often favor the formation of a desired diastereomer, which is crucial for synthesizing complex natural products and pharmaceuticals. nih.govnih.gov

Hydrogenation-Based Strategies for Chiral Induction

The introduction of chirality at the C4 position of the pentanoate skeleton is a critical step for many applications. Asymmetric hydrogenation is a powerful and direct method for establishing this stereocenter with high enantioselectivity. This approach typically involves the reduction of a prochiral precursor, such as an imine or an unsaturated ester, using a chiral catalyst.

Transition metal-catalyzed asymmetric hydrogenation is a leading strategy. nih.gov Complexes of rhodium (Rh) and ruthenium (Ru) featuring chiral phosphine (B1218219) ligands are commonly employed. For instance, the asymmetric hydrogenation of α-imino esters, which are structurally related to precursors of 4-aminopentanoates, can yield chiral amino acid derivatives with high enantiomeric excess (ee). nih.gov The choice of chiral ligand, such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is crucial for achieving high levels of stereocontrol. rsc.org The mechanism involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen, often from H₂ gas. nih.gov

Another significant hydrogenation-based approach is biocatalytic reductive amination. This method offers an environmentally friendly alternative to traditional chemical synthesis. nih.gov A notable example is the synthesis of (R)-4-aminopentanoic acid from levulinic acid, a platform chemical derivable from biomass. This transformation can be achieved using an engineered glutamate (B1630785) dehydrogenase. This enzymatic method is highly stereoselective and operates under mild, aqueous conditions, aligning with green chemistry principles. nih.gov

Table 1: Comparison of Hydrogenation-Based Chiral Induction Strategies

| Strategy | Catalyst/Enzyme | Precursor Example | Key Advantages |

|---|---|---|---|

| Transition Metal Catalysis | Ru-BINAP, Rh-DIPAMP | Prochiral imine or enoate | High enantioselectivity, broad substrate scope |

| Biocatalytic Reductive Amination | Engineered Dehydrogenase | Levulinic Acid | High stereoselectivity, green conditions, renewable feedstock |

Multistep Organic Synthesis Protocols

The creation of advanced derivatives of this compound often requires intricate, multistep synthetic sequences. These protocols rely on the careful orchestration of protecting groups, the strategic construction of the carbon skeleton, and specific coupling reactions to build molecular complexity.

In multistep syntheses, the amine and carboxyl functionalities of this compound must be selectively masked to prevent unwanted side reactions. Protecting groups are temporarily installed to ensure that reactions occur at the desired location on the molecule.

The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable to a wide range of reaction conditions, except for strong acids. This orthogonality allows for the selective deprotection of other functional groups while the Boc-protected amine remains intact. The tert-butyl ester itself serves as a protecting group for the carboxylic acid, which is also cleaved under acidic conditions.

The carboxybenzyl (Cbz or Z) group is another widely used amine-protecting group, installed using benzyl (B1604629) chloroformate. The Cbz group is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a process that does not affect the tert-butyl ester. google.com This differential stability is crucial for synthetic planning. For example, a synthesis might start from Cbz-(L)-Glu(tBu)-OH, where both the amine and a side-chain carboxylic acid are protected, allowing for selective manipulation. google.com

Table 2: Common Protecting Groups in Aminopentanoate Synthesis

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Amine | Acidic (e.g., TFA, HCl) |

| Carboxybenzyl | Cbz | Amine | Hydrogenolysis (H₂/Pd) |

| tert-Butyl ester | tBu | Carboxylic Acid | Acidic (e.g., TFA, HCl) |

The five-carbon pentanoate backbone can be assembled through various carbon-carbon bond-forming reactions and subsequent functional group interconversions (FGI). FGI refers to the transformation of one functional group into another, a fundamental concept in synthesis. imperial.ac.uk

One effective method for constructing the skeleton is through a Michael addition . For instance, a derivative of an amino acetate (B1210297) can be added to tert-butyl acrylate (B77674) to form the C-C bond necessary to create the five-carbon chain. google.com This conjugate addition is a reliable way to build the core structure.

Alternatively, the synthesis can begin with a precursor that already contains the five-carbon chain. Levulinic acid (4-oxopentanoic acid) is a prime example, serving as a readily available starting material. The ketone functionality can be converted to the amine via reductive amination, a key FGI, to yield the desired 4-aminopentanoate structure. nih.gov Other FGIs, such as the reduction of a nitrile or the oxidation of an alcohol on a C5 skeleton, can also be employed to install the required amino and carboxylate functionalities. vanderbilt.edu

The primary amine of this compound is a key handle for elaboration into more complex structures, most commonly through the formation of an amide bond. This requires the activation of a carboxylic acid, which is then coupled with the amine. A wide array of coupling reagents has been developed to facilitate this transformation efficiently and with minimal side reactions, such as racemization. globalresearchonline.net

These reagents, often based on phosphonium (B103445) or aminium salts, convert the carboxylic acid into a highly reactive activated species. sigmaaldrich.com Common examples include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) bachem.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) bachem.com

TPTU (O-(1,2-dihydro-2-oxo-pyridyl)-1,1,3,3-tetramethyluronium tetrafluoroborate) wikipedia.orgpeptide.com

In the synthesis of the pharmaceutical agent Nirogacestat, TPTU is used as a condensing agent to couple a complex carboxylic acid with an amine derived from tert-butyl aminopentanoate. wikipedia.org Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) are also classical coupling reagents, though their use can sometimes be complicated by the formation of insoluble byproducts. peptide.com The choice of reagent depends on factors such as the steric hindrance of the coupling partners and the need to suppress racemization. globalresearchonline.net

Green Chemistry Considerations in Large-Scale Synthesis

Applying the principles of green chemistry to the large-scale synthesis of pharmaceutical intermediates like this compound is essential for sustainable industrial processes. unibo.itwiley-vch.de The focus is on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

The pursuit of greener synthetic routes has led to the adoption of several innovative and environmentally benign methodologies.

Biocatalysis stands out as a particularly powerful green technology. The use of enzymes, such as the engineered glutamate dehydrogenase for the synthesis of (R)-4-aminopentanoic acid from biomass-derived levulinic acid, exemplifies this approach. nih.gov Enzyme-driven processes occur in water under mild temperature and pH conditions, drastically reducing the need for organic solvents and harsh reagents. wikipedia.org

Furthermore, exploring alternative reaction media and energy sources contributes to greener processes. Water is the ideal green solvent, and its use is often enabled by biocatalysis. nih.gov Other approaches include using high-pressure (barochemistry) conditions to accelerate reactions and improve selectivity, potentially reducing the need for catalysts or high temperatures. rsc.org Syntheses that are inefficient on a large scale due to high solvent volumes or difficult purification steps are actively being redesigned to be more sustainable. google.com

Catalyst Recyclability and Process Efficiency

Key advancements in this area revolve around the use of heterogeneous catalysts, novel catalytic systems, and biocatalysis, which collectively aim to reduce waste, lower energy consumption, and simplify product purification.

Heterogeneous Catalytic Systems

The transition from homogeneous to heterogeneous catalysts represents a significant step forward in improving process efficiency for amino acid esterification. Homogeneous catalysts, such as sulfuric or perchloric acid, are effective but lead to challenges in separation, potential product contamination, and catalyst loss, making recycling impractical. scientificupdate.comnih.gov Heterogeneous catalysts, by contrast, exist in a different phase from the reaction mixture, allowing for straightforward recovery and reuse.

Research into the esterification of amino acids and related compounds has identified several classes of recyclable solid acid catalysts:

Silica-Supported Acids: Catalysts such as silica-impregnated sulfuric acid provide a solid support for the acid, facilitating its removal from the reaction medium via simple filtration. google.com This approach maintains the catalytic activity of the acid while enabling its reuse over multiple reaction cycles.

Zeolites: These microporous aluminosilicates are valued for their tunable acidity, thermal stability, and shape-selective properties. mdpi.com Zeolites like BEA-type (beta zeolite) have demonstrated superior performance in related acid-catalyzed transformations, such as alkylation, due to their well-defined pore structures that can enhance selectivity and catalyst lifespan. mdpi.comresearchgate.net

Ion-Exchange Resins: Acidic resins serve as effective and reusable catalysts for esterification, offering high catalytic activity under relatively mild conditions. nih.gov Their polymer matrix allows for easy handling and repeated use, contributing to a more sustainable manufacturing process.

Process Efficiency and Modern Catalysts

Further process intensification strategies include the use of microwave-assisted synthesis, which can accelerate reaction times and increase yields for amino acid esterifications compared to conventional heating methods. scirp.org Additionally, the integration of membrane reactors that facilitate the continuous removal of water—a byproduct of esterification—can shift the reaction equilibrium toward the product, resulting in higher conversion rates. nih.gov

Enzymatic Synthesis

Biocatalysis offers a highly efficient and environmentally benign route for synthesizing chiral amino acid esters. The synthesis of the related compound, tert-butyl (2S)-2-aminopentanoate, can be accomplished using an enzyme-driven process. wikipedia.org Enzymes, particularly immobilized lipases, operate under mild temperature and pH conditions, which minimizes the formation of byproducts and eliminates the need for protecting groups. nih.gov Immobilization of the enzyme on a solid support allows for its easy recovery and reuse over numerous cycles without significant loss of activity, making it a prime example of a recyclable and efficient catalytic system.

The following table provides a comparative overview of different catalytic approaches relevant to the synthesis of amino acid tert-butyl esters, highlighting key metrics related to process efficiency and catalyst reusability.

| Catalyst System | Catalyst Type | Typical Conditions | Key Efficiency Metrics | Recyclability |

|---|---|---|---|---|

| Sulfuric Acid / Perchloric Acid | Homogeneous | Slurry in tert-butyl acetate; often lengthy reaction times (days) scientificupdate.com | Low space-time yield; can stall irreversibly; requires hazardous reagents scientificupdate.com | Not practical; neutralized during workup |

| Silica-Impregnated H₂SO₄ | Heterogeneous | Reaction with isobutylene (B52900) over 1-8 days google.com | Improved handling over liquid H₂SO₄ | Good; recoverable by filtration google.com |

| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Homogeneous (Catalytic) | tert-butyl acetate; 0°C; rapid reaction (hours) scientificupdate.com | High yield (e.g., 78%); significant reduction in reaction time (3 hrs vs 7 days in an analogous case) scientificupdate.com | Not specified in literature, but catalytic nature improves atom economy |

| Immobilized Lipase | Biocatalyst (Heterogeneous) | Aqueous or organic media; mild temperature and pH nih.gov | High enantioselectivity; minimal byproducts; reduced downstream processing nih.gov | Excellent; can be reused for multiple cycles with minimal activity loss nih.gov |

Reactivity of the Primary Amine Moiety

The primary amine group in this compound is a key site for various chemical transformations, including acylation, alkylation, and sulfonylation. These reactions are fundamental for incorporating this aminopentanoate scaffold into larger molecules.

Acylation: The primary amine readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form amide bonds. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) (TEA) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding N-acetyl derivative. This reaction is a common strategy to introduce a variety of substituents onto the nitrogen atom.

Alkylation: The nucleophilic nature of the primary amine allows for N-alkylation reactions. Reductive amination is a widely used method for this purpose. For example, the reaction of this compound with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) leads to the formation of secondary amines. nih.gov This method is advantageous as it often avoids overalkylation, which can be an issue with other alkylation techniques. nih.gov

Sulfonylation: The amine group can be sulfonylated by reacting with sulfonyl chlorides. For example, treatment with a sulfonyl chloride in the presence of a base leads to the formation of a sulfonamide. This transformation is useful for creating sulfonamide-based structures with potential applications in medicinal chemistry. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Acylation | Acetyl chloride, TEA, DMAP | N-acyl derivative | |

| Reductive Amination | Aldehyde, NaBH(OAc)3 | N-alkyl derivative | nih.gov |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide | researchgate.net |

Ester Hydrolysis and Transesterification Pathways

The tert-butyl ester group of this compound serves as a protecting group for the carboxylic acid functionality. Its cleavage is a critical step in many synthetic sequences.

Ester Hydrolysis: The tert-butyl ester is known for its stability under basic conditions but is susceptible to cleavage under acidic conditions. researchgate.net Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) efficiently removes the tert-butyl group to yield the corresponding carboxylic acid. nih.govrsc.org Milder methods for the deprotection of tert-butyl esters have also been developed, such as using silica (B1680970) gel in refluxing toluene (B28343) or employing Lewis acids like zinc bromide (ZnBr2). researchgate.netnih.gov These milder conditions are particularly useful when other acid-sensitive functional groups are present in the molecule. nih.gov

Transesterification: While less common than hydrolysis, transesterification of the tert-butyl ester can be achieved under specific catalytic conditions. However, the steric hindrance of the tert-butyl group makes this transformation more challenging compared to less bulky esters like methyl or ethyl esters.

Chain Elongation and Functionalization Reactions

This compound can be utilized in reactions that extend its carbon chain or introduce new functional groups, further expanding its synthetic utility.

Chain elongation can be achieved by first protecting the amine group, for example with a benzyloxycarbonyl (Cbz) group, and then modifying the ester end. rsc.org The protected amino ester can then be subjected to reactions such as Claisen condensation or other carbon-carbon bond-forming reactions to extend the chain. Subsequent deprotection of the amine and ester functionalities provides access to a variety of derivatized aminopentanoic acids.

Functionalization can also occur at the carbon backbone. For instance, after appropriate protection of the amine, reactions can be performed on the carbon chain, although this is less common due to the relative inertness of the alkyl chain.

Synthesis of Complex Conjugates and Oligomeric Structures

The bifunctional nature of this compound makes it an ideal building block for the synthesis of more complex molecules, including peptidic structures, lipidic conjugates, and oligomers.

Peptidic Linkages and Amino Acid Hybridization

This compound is frequently used in peptide synthesis. spbu.ru After deprotection of the tert-butyl ester to the free carboxylic acid, the resulting amino acid can be coupled with other amino acids or peptides using standard peptide coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and diisopropylcarbodiimide (DIPCDI). nih.gov The primary amine of this compound can also be coupled with the carboxylic acid of another amino acid.

This building block has been incorporated into peptide sequences to create non-natural peptide analogues. For example, it has been used in the synthesis of analogues of Gly-Pro-Glu (GPE) by coupling it with a protected glycine-L-proline dipeptide. google.com

Design and Synthesis of Lipidic Aminopentanoate Conjugates

To enhance the lipophilicity of molecules, which can be advantageous for crossing biological membranes, this compound can be conjugated with lipidic moieties. ucl.ac.uk This can be achieved by reacting the primary amine with a long-chain fatty acid chloride or by coupling the deprotected carboxylic acid with a lipid-containing alcohol or amine. These lipidic conjugates are of interest in drug delivery systems. ucl.ac.uk

Oligomerization and Polymerization Studies

This compound can serve as a monomer for the synthesis of oligomers and polymers. The amine and carboxylic acid functionalities (after deprotection of the ester) can undergo condensation reactions to form polyamide structures. Studies have reported the formation of cyclic oligomers of 4-aminopentanoic acid. acs.org

More complex polymerization reactions can also be performed. For instance, after modification of the amine group to introduce a polymerizable moiety like a methacrylamide (B166291) group, the resulting monomer can be used in polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined polymers. rsc.orgrsc.org

| Application | Synthetic Strategy | Resulting Structure | Reference |

| Peptide Synthesis | Coupling with amino acids/peptides | Peptide analogues | nih.govspbu.rugoogle.com |

| Lipidic Conjugation | Reaction with fatty acids/lipidic alcohols | Lipidic aminopentanoate conjugates | ucl.ac.uk |

| Oligomerization/Polymerization | Condensation or RAFT polymerization | Polyamides, functional polymers | rsc.orgacs.orgrsc.org |

Spectroscopic and Structural Characterization Techniques for Aminopentanoate Esters

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the molecular connectivity of tert-butyl 4-aminopentanoate can be pieced together, while two-dimensional (2D) NMR techniques provide deeper insights into its stereochemical arrangement.

Elucidation of Molecular Connectivity (¹H, ¹³C NMR)

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals that correspond to each unique proton environment in the molecule. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.4 ppm. The protons on the aliphatic chain would present as multiplets, with their chemical shifts and splitting patterns dictated by their proximity to the electron-withdrawing ester and amino groups.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the individual carbons of the pentanoate backbone. nih.gov For instance, in related structures, the carbonyl carbon appears significantly downfield (around 170-175 ppm), while the quaternary carbon of the tert-butyl group is typically found around 80 ppm and its methyl carbons near 28 ppm. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O) | - | ~173 |

| C2 (-CH₂-) | ~2.3 | ~35 |

| C3 (-CH₂-) | ~1.7 | ~25 |

| C4 (-CH(NH₂)-) | ~3.0 | ~49 |

| C5 (-CH₃) | ~1.2 | ~23 |

| C(CH₃)₃ (quaternary) | - | ~81 |

| C(CH₃)₃ (methyls) | ~1.45 (s, 9H) | ~28 |

Note: The values in this table are predictions based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

Stereochemical Assignment through 2D NMR (COSY, TOCSY, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and for determining the stereochemistry of chiral centers.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the protons on adjacent carbons in the pentanoate chain, confirming their connectivity.

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY to an entire spin system, which is particularly useful for identifying all protons within a coupled network, such as the full pentanoate chain.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify longer-range (2- and 3-bond) couplings between protons and carbons. nanalysis.com This is critical for connecting different fragments of the molecule. For example, a correlation between the tert-butyl protons and the ester carbonyl carbon would confirm the ester linkage. A key use of HMBC is to establish the connectivity of quaternary carbons, which are not directly observed in proton-based experiments. nanalysis.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is instrumental in determining spatial proximity between protons. For molecules with defined stereochemistry, NOESY can reveal through-space interactions that help in assigning relative configurations. In the context of aminopentanoate esters, NOESY can be used to establish the relative orientation of substituents along the carbon backbone. scholaris.ca

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, making it ideal for determining the molecular weight of a compound. For this compound (molecular formula C₉H₁₉NO₂), ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. nih.gov The calculated exact mass for this ion is approximately 174.1494 g/mol . High-resolution mass spectrometry (HRMS) can provide mass measurements with high accuracy, which helps in confirming the elemental composition of the molecule. nih.gov

Table 2: Predicted ESI-MS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 174.1494 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (often the molecular ion) to generate a characteristic fragmentation pattern that provides detailed structural information. nist.gov For esters, common fragmentation pathways include cleavage adjacent to the carbonyl group. libretexts.org A significant fragmentation pathway for compounds containing a tert-butyl ester is the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement, resulting in the formation of a protonated carboxylic acid. Another characteristic fragmentation is the loss of the entire tert-butoxy (B1229062) group. whitman.edu The fragmentation of the aliphatic chain would also produce a series of ions that can be used to deduce the structure of the carbon skeleton.

Table 3: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

| Fragment Ion | Proposed Loss | Predicted m/z |

|---|---|---|

| [M+H - C₄H₈]⁺ | Loss of isobutylene | 118.0657 |

| [M+H - C₄H₉O]⁺ | Loss of tert-butoxy radical | 101.0711 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, typically Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. rsc.org The FTIR spectrum of this compound would display several key absorption bands. The N-H stretching vibrations of the primary amine would appear as a medium-intensity band (or a doublet) in the region of 3300-3500 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretch of the ester group would be expected around 1730 cm⁻¹. The C-O stretching vibrations of the ester would likely produce strong bands in the 1150-1250 cm⁻¹ region. Additionally, C-H stretching vibrations of the aliphatic chain and the tert-butyl group would be observed just below 3000 cm⁻¹. mdpi.com

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300-3500 |

| Amine (N-H) | Bend | 1590-1650 |

| Alkane (C-H) | Stretch | 2850-2960 |

| Ester (C=O) | Stretch | ~1730 |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of aminopentanoate esters like this compound, the IR spectrum provides clear evidence of its key structural features. The ester functional group is characterized by a strong carbonyl (C=O) stretching vibration and two C-O stretching bands. spectroscopyonline.com

The primary amine (NH2) group also gives rise to characteristic absorptions. Specifically, the N-H stretching vibrations typically appear as a broad doublet in the region of 3340–3200 cm⁻¹. nih.gov The presence of a tert-butyl group can be identified by the doublet peak observed between 1350–1380 cm⁻¹ due to isopropyl group vibrations. nih.gov

Detailed analysis of related compounds provides a reference for the expected spectral features of this compound. For instance, the FT-IR spectrum of various esters shows a characteristic C=O stretch of the ester group between 1739-1744 cm⁻¹ and C-O bond stretches at 1170-1180 cm⁻¹. researchgate.net For ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, key absorptions were observed for N-H (3289 cm⁻¹), C=O of the ester (1741 cm⁻¹), and C-O of the ester (1043 cm⁻¹). mdpi.com

Table 1: Characteristic FT-IR Absorption Bands for Aminopentanoate Esters

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |

| Primary Amine | N-H Stretch | 3340–3200 (broad doublet) | nih.gov |

| Ester Carbonyl | C=O Stretch | 1744–1739 | researchgate.net |

| Ester C-O | C-O Stretch | 1180–1170 | researchgate.net |

| Isopropyl (from tert-butyl) | C-H Bend | 1380–1350 (doublet) | nih.gov |

Raman Spectroscopy for In-situ Reaction Monitoring

Raman spectroscopy is a powerful, non-destructive technique well-suited for in-situ monitoring of chemical reactions. oxinst.commdpi.com Its low sensitivity to water and the flexibility of fiber optic probes make it ideal for tracking reaction progress in real-time within a reaction vessel. mdpi.comamericanpharmaceuticalreview.com This technique can be used to follow the formation or disappearance of reactants, intermediates, and products by monitoring the intensity of their characteristic Raman bands. americanpharmaceuticalreview.com

Electronic Spectroscopy: UV-Vis Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. For simple aliphatic amino esters like this compound, which lack strong chromophores, the UV absorbance is expected to be minimal and occur at lower wavelengths.

However, UV-Vis detection is frequently employed in conjunction with chromatographic techniques like HPLC for quantitative analysis. internationaljournalssrg.org In such cases, even weak absorbance at a specific wavelength, such as 254 nm, can be sufficient for detection and quantification of the analyte as it elutes from the column. internationaljournalssrg.org For instance, in the analysis of a related compound, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, a maximum absorbance (λmax) was recorded at 303 nm, attributed to the presence of the aromatic pyrimidine (B1678525) and benzoyl groups. mdpi.com For this compound itself, UV detection would likely be set to a lower wavelength to capture the weak n→σ* transition of the amine or n→π* transition of the ester carbonyl.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration. For chiral molecules like this compound, obtaining a single crystal suitable for X-ray diffraction analysis provides unambiguous proof of its stereochemistry. nih.gov

The process involves growing a single crystal, often through techniques like vapor diffusion, and then analyzing its diffraction pattern when exposed to X-rays. The resulting electron density map allows for the precise determination of atomic positions, bond lengths, and bond angles. nih.gov In the context of aminopentanoate derivatives, X-ray crystallography has been used to elucidate the binding modes of inhibitors to enzymes and to confirm the absolute configurations of chiral centers. nih.govfrontiersin.orgnih.gov For example, the absolute configurations of complex molecules containing tert-butyl ester groups have been successfully determined using this technique. nih.gov While a specific crystal structure for this compound is not detailed in the provided search results, the methodology is standard for such characterizations.

Chromatographic Methods for Purity and Stereoisomer Analysis

Chromatography is indispensable for the purification and analysis of this compound, allowing for the separation of the desired product from reactants and byproducts, as well as the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Determining the enantiomeric excess (ee) of a chiral compound is crucial, and HPLC using a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for this purpose. yakhak.orguma.escsfarmacie.cz The separation is based on the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times. csfarmacie.cz

For the analysis of amino acid esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralpak AD), are highly effective. yakhak.orgscholaris.cacdnsciencepub.com The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol, is optimized to achieve the best separation. internationaljournalssrg.orgscholaris.ca For example, the enantiomeric excess of various amino acid esters has been determined using a Chiralpak AD-H column with a hexane/iPrOH mobile phase. scholaris.cacdnsciencepub.com In some cases, derivatization of the amine can enhance detection and separation. yakhak.org The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 2: Example HPLC Conditions for Chiral Amino Ester Separation

| Analyte Type | Chiral Stationary Phase | Mobile Phase | Detection | Source |

| Amino Acid Esters | Chiralpak AD-H | n-hexane/i-PrOH (95:5) | UV (254 nm) | internationaljournalssrg.orgcdnsciencepub.com |

| Amino Acid Esters | Chiralcel OD | n-hexane/i-PrOH (95:5) | UV (254 nm) | internationaljournalssrg.org |

Flash Chromatography for Purification

Flash chromatography is a standard and efficient method for the preparative purification of organic compounds. sorbonne-universite.frwiley-vch.de It utilizes a column packed with a stationary phase, most commonly silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column under moderate pressure. sorbonne-universite.fr This technique is routinely used to isolate synthesized amino acid esters from crude reaction mixtures. wiley-vch.dersc.org

The choice of solvent system is critical for achieving good separation. For moderately polar compounds like this compound, a gradient elution with a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically employed. sorbonne-universite.frwiley-vch.denih.gov The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. For basic amines, which can interact strongly with the acidic silica gel, it is sometimes necessary to add a small amount of a basic modifier like triethylamine (B128534) to the eluent to improve peak shape and recovery. biotage.com Alternatively, basic alumina (B75360) or amine-functionalized silica can be used as the stationary phase. biotage.com

Computational and Theoretical Investigations of Tert Butyl 4 Aminopentanoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It is a versatile tool in quantum chemical calculations for understanding chemistry in various contexts. rsc.org DFT calculations are employed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that helps determine molecular properties like chemical reactivity and softness. scielo.org.mx A smaller energy gap generally implies higher reactivity.

For a molecule like tert-butyl 4-aminopentanoate, DFT calculations would reveal the distribution of electron density and the energies of its frontier orbitals. While specific DFT studies on this compound are not prevalent in the literature, analysis of analogous ester compounds provides insight into the expected electronic characteristics. For instance, calculations on other carboxylate-containing molecules using the B3LYP functional with a 6-311++G (2d, p) basis set have been performed to elucidate their electronic properties. scielo.org.mx These studies show that the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO resides on the electron-accepting regions.

Table 1: Illustrative Electronic Properties Calculated via DFT for a Model Ester Compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.95 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.14 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.81 | Indicates molecular stability and reactivity |

Note: Data presented is for an illustrative model compound, methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate, to demonstrate the type of results obtained from DFT calculations. scielo.org.mx

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational landscape of a molecule by solving Newton's equations of motion for a system of interacting particles. uni-tuebingen.de For flexible molecules like this compound, which possesses several rotatable single bonds, MD simulations are invaluable for exploring the various low-energy conformations accessible to the molecule. nih.gov

Table 2: Representative Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Behavior |

|---|---|---|

| O=C-O-C(CH₃)₃ | Rotation around the ester C-O bond | Influences the orientation of the tert-butyl group. |

| N-C₄-C₃-C₂ | Rotation of the pentanoate backbone | Determines the relative position of the amino and ester groups. |

| C₄-C₃-C₂-C=O | Rotation of the pentanoate backbone | Affects the overall chain conformation (e.g., folded vs. extended). |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry provides essential tools for the prediction and interpretation of spectroscopic data. DFT calculations, in particular, are widely used to compute parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. scispace.comresearchgate.net By calculating properties like NMR chemical shifts and vibrational frequencies, theoretical spectra can be generated and compared with experimental data to confirm molecular structures. researchgate.netresearchgate.net

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Similarly, the vibrational frequencies for IR spectroscopy can be calculated and scaled to better match experimental results. researchgate.netresearchgate.net Studies on other tert-butyl esters have successfully used DFT methods (e.g., B3LYP/6-311++G**) to elucidate their structure based on spectroscopic data. scispace.com The theoretical data aids in the precise assignment of experimental signals, which can be complex for molecules with multiple functional groups.

Table 3: Comparison of Experimental and Calculated ¹H-NMR Chemical Shifts for a Representative Tert-butyl Ester

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| -C(CH₃)₃ (s, 9H) | 1.19 | N/A |

| -CH- (d, 1H) | 3.76 | N/A |

| -NH- (br s, 1H) | 3.96 | N/A |

| -CH- (dd, 1H) | 4.87 | N/A |

Note: The experimental data shown is for erythro-(2,3-diphenyl-3-(m-chloro-anilino))propanoic acid tert-butyl ester, a complex tert-butyl ester, to illustrate the application of NMR in structural elucidation. scispace.com Calculated values for direct comparison were not provided in the source.

Mechanistic Studies of Reactions Involving Aminopentanoates

Computational studies are crucial for understanding the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and selectivity that are often difficult to obtain through experiments alone. For reactions involving aminopentanoates and related amino acid esters, DFT calculations can map out the entire energy profile of a proposed mechanism.

For example, the Pd-catalyzed γ-arylation of amino acid esters has been studied computationally to understand stereoselectivity, suggesting a Pd(II)/Pd(IV) mechanism where C-H activation is a key step. rsc.org Similarly, computational studies on the Pd(II)-catalyzed γ-C(sp³)–H lactamization of amino acid derivatives have elucidated the roles of ligands and oxidants, identifying the rate-determining step of the reaction. rsc.org The aminolysis of esters, a fundamental reaction, has also been investigated theoretically, showing that a stepwise mechanism catalyzed by a second ammonia (B1221849) molecule has a lower activation energy than an uncatalyzed process. researchgate.net These studies highlight how computational methods can be applied to understand the reactivity of the amino and ester groups in this compound in reactions such as amide bond formation or C-H functionalization.

Table 4: Calculated Energy Barrier for a Key Step in a Pd-Catalyzed Lactamization Reaction

| Reaction Step | Description | Calculated Barrier (kcal/mol) |

|---|---|---|

| N-H Activation | Rate-determining step involving dissociation of the Pd catalyst and activation of the amide N-H bond. | 25.4 |

Note: Data is from a computational study on the Pd(II)-catalyzed γ-C(sp³)–H lactamization of an amino acid-derived amide, serving as an example of mechanistic investigation. rsc.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a valuable descriptor for predicting and understanding the reactive sites of a molecule. researchgate.netuni-muenchen.de The MEP map illustrates the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. researchgate.netresearchgate.net MEP maps are color-coded: red areas represent regions of high electron density (negative potential), which are favorable for electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For this compound, an MEP analysis would highlight the key reactive centers. The region around the carbonyl oxygen of the ester group is expected to be strongly negative (red), making it a site for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogens of the primary amine group (-NH₂) would exhibit a positive potential (blue), identifying this group as a nucleophilic center and hydrogen bond donor. This analysis provides a clear, visual guide to the molecule's chemical reactivity. uni-muenchen.de

Table 5: Illustrative MEP Surface Values for a Model Compound

| Potential | Value Range (a.u.) | Associated Region | Predicted Reactivity |

|---|---|---|---|

| Maximum Positive (Vmax) | +0.059 | Amine N-H region | Favorable for nucleophilic attack |

| Maximum Negative (Vmin) | -0.059 | Carbonyl oxygen atoms | Favorable for electrophilic attack |

Note: Values are for the model compound methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate to illustrate typical MEP results. scielo.org.mx The potential values indicate the most positive (blue) and most negative (red) regions on the MEP map.

Academic Research Applications and Biological Potential Non Clinical Focus

Precursors for Advanced Organic Synthesis and Materials Science

In the field of advanced organic synthesis, tert-butyl 4-aminopentanoate is primarily utilized as a key intermediate for constructing more complex molecular architectures. The tert-butyl ester group provides steric hindrance that can influence the stereochemical outcome of reactions, while also serving as a robust protecting group that can be removed under specific acidic conditions. This allows for selective chemical transformations at other parts of the molecule. Its role as a foundational component is evident in the multi-step synthesis of various pharmaceutically relevant compounds. google.comresearchgate.net For instance, it is a crucial starting material in the synthesis of molecules containing an (S)-2-aminoglutarimide moiety. google.com The compound's bifunctional nature, possessing both an amine and a carboxylic acid (in its protected ester form), allows it to be incorporated into polymeric chains or functional materials, although its application in materials science is less documented than its role in pharmaceutical synthesis.

Intermediates in Medicinal Chemistry Lead Optimization

Lead optimization in drug discovery is a critical process where an initial bioactive compound (a "lead") is chemically modified to enhance its therapeutic properties, such as potency, selectivity, and metabolic stability. scienceopen.comresearchgate.net this compound and its derivatives are valuable intermediates in this process. The tert-butyl group itself is a common moiety in medicinal chemistry, though it can sometimes be susceptible to metabolic oxidation. nih.gov Understanding the metabolic fate of such groups allows chemists to design more stable analogues. nih.gov The aminopentanoate structure provides a flexible scaffold that can be elaborated to explore the structure-activity relationships (SAR) of a lead compound, helping to identify the key interactions between the molecule and its biological target.

Rational drug design involves creating molecules that are complementary to the structure of a biological target, such as an enzyme or receptor. nih.gov Proteases, which are enzymes that cleave peptide bonds, are significant drug targets. nih.govnih.gov this compound, as a non-natural gamma-amino acid derivative, can be incorporated into peptide-like molecules (peptidomimetics) to create novel protease inhibitors or receptor modulators. Its longer carbon backbone, compared to natural alpha-amino acids, allows for the synthesis of ligands that can access different regions of a binding pocket or adopt unique conformations to enhance binding affinity and selectivity. mdpi.comnih.gov The rational design process leverages structural information to guide the synthesis of these modified molecules, aiming to improve their efficacy and specificity as therapeutic agents. nih.gov

A prominent application of this compound's parent structures is in the synthesis of statins, a class of drugs that inhibit the enzyme HMG-CoA reductase and are widely used to lower cholesterol. nih.gov Specifically, related chiral intermediates like tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate are critical for the synthesis of Atorvastatin. internationaljournalssrg.orgresearchgate.net Various synthetic strategies have been developed to produce these key intermediates efficiently. These routes often involve multiple steps, including asymmetric reactions to establish the correct stereochemistry, which is crucial for the drug's biological activity. internationaljournalssrg.orgresearchgate.net

Table 1: Key Intermediates in Statin Synthesis

| Intermediate Name | Role in Synthesis | Reference |

|---|---|---|

| tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | Important intermediate for Atorvastatin | internationaljournalssrg.org |

| tert-butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate (B1210297) | Precursor in a synthetic route to an Atorvastatin intermediate | researchgate.net |

The search for new antibacterial and anticancer agents is driven by the need to overcome drug resistance and improve treatment outcomes. Research has shown that molecular scaffolds containing moieties present in this compound, such as the tert-butyl group and amino functionalities, are promising areas of investigation. For example, novel phenylthiazole derivatives incorporating a tert-butyl group have demonstrated significant antimicrobial activity against multidrug-resistant pathogens like MRSA. nih.gov Similarly, scaffolds based on 4-aminobenzofuroxan have been developed and shown to possess both antimicrobial and anticancer properties, with some derivatives exhibiting high selectivity for tumor cell lines. nih.gov These findings suggest that this compound can serve as a valuable fragment or starting material for the synthesis of new libraries of compounds aimed at discovering novel antibacterial and anticancer agents. nih.govnih.govchemrxiv.org

Antibiotic potentiation is a strategy to combat antibiotic resistance where a substance with little to no intrinsic antibacterial activity enhances the effectiveness of an existing antibiotic. nih.gov The mechanisms of potentiation can include increasing the permeability of the bacterial membrane or inhibiting efflux pumps that bacteria use to expel antibiotics. nih.gov Compounds related to PAβN, which feature amine structures, have been studied for their ability to potentiate antibiotics. nih.gov Research in this area involves synthesizing analogues to understand the structural features that influence potentiation. nih.gov While not directly studied as a potentiator, this compound provides a scaffold that could be chemically modified to create derivatives for investigation in antibiotic potentiation, leveraging its amino group and modifiable ester functionality to explore new chemical space in this therapeutic area.

Table 2: Mechanisms of Antibiotic Potentiation

| Mechanism | Description | Reference |

|---|---|---|

| Increased Membrane Permeability | The potentiator disrupts the bacterial cell membrane, allowing greater influx of the antibiotic. | nih.govnih.gov |

| Efflux Pump Inhibition | The potentiator blocks the bacterial pumps that actively remove antibiotics from the cell. | nih.gov |

Peptidomimetic Design and Conformational Control

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. researchgate.net A key challenge in designing peptidomimetics is controlling their three-dimensional shape, or conformation, as this dictates their interaction with biological targets. nih.govmdpi.com The introduction of non-natural amino acids, like the gamma-amino acid structure of this compound, is a powerful strategy for achieving conformational control. nih.gov Incorporating this building block into a peptide backbone alters the spacing between side chains and introduces different conformational constraints compared to natural alpha-amino acids. researchgate.net The bulky tert-butyl ester group can further restrict rotational freedom, guiding the molecule to adopt a specific, biologically active conformation. This approach allows for the fine-tuning of a molecule's shape to maximize its affinity and specificity for a target receptor or enzyme. nih.govmdpi.com

Targeted Drug Delivery System Research via Conjugation

The tert-butyl ester group in this compound is a key feature for its investigation in targeted drug delivery research. This lipophilic moiety can temporarily mask the carboxylic acid of 4-aminopentanoic acid, altering its properties to potentially enhance its delivery to specific biological targets.

In academic research, this characteristic is explored to facilitate the entry of 4-aminopentanoic acid into cells. Once inside the cell, endogenous enzymes such as esterases can cleave the tert-butyl ester bond, releasing the active 4-aminopentanoic acid. This approach is a common strategy for improving the bioavailability of therapeutic agents. mdpi.com

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. mdpi.comresearchgate.net This approach is widely used to overcome undesirable properties of a drug, including poor absorption, rapid metabolism, or lack of site specificity. mdpi.comresearchgate.net this compound serves as a classic academic model of a prodrug for 4-aminopentanoic acid.

The ester linkage is designed to be stable in the extracellular environment but susceptible to enzymatic cleavage within the body. mdpi.com By modifying the 4-aminopentanoic acid into its tert-butyl ester form, researchers can study how this change affects its pharmacokinetic profile in experimental models. The goal is to create a molecule that can be absorbed more efficiently and then release the active compound in a controlled manner. researchgate.net Amino acids and their analogues are often used as carriers in prodrug design to improve water solubility and target specific transporters. mdpi.com The use of such prodrugs can lead to improved therapeutic outcomes by ensuring the active drug reaches its target site at an effective concentration. nih.gov

| Concept | Description | Application to this compound |

|---|---|---|

| Increased Lipophilicity | Masking polar functional groups (e.g., carboxylic acids) with nonpolar groups (e.g., tert-butyl ester) to enhance passage through lipid cell membranes. nih.gov | The tert-butyl group increases the lipid solubility of 4-aminopentanoic acid, potentially enhancing its cellular uptake. |

| Bio-reversibility | The prodrug is converted back to the active parent drug within the body, typically through enzymatic cleavage. mdpi.commdpi.com | Cellular esterases are expected to hydrolyze the ester bond, releasing the active 4-aminopentanoic acid inside the target cell. |

| Improved Pharmacokinetics | Altering the absorption, distribution, metabolism, and excretion (ADME) profile of a drug to improve its efficacy and reduce toxicity. researchgate.net | Serves as a research model to investigate how esterification impacts the pharmacokinetic properties of a GABA analogue. |

Biochemical Studies as Neurotransmitter Analogues

The active form of the compound, 4-aminopentanoic acid (4APA), is an analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural similarity makes it a subject of interest in neurochemical research.

Research has explored the effects of the enantiomers (different spatial arrangements) of 4-aminopentanoic acid on the GABAergic system. In studies using mouse cerebral synaptosomes, both (R)-4APA and (S)-4APA showed time- and temperature-dependent uptake. nih.gov The (R) enantiomer, however, demonstrated greater uptake, a greater reduction of endogenous GABA concentration, and more significant release after membrane depolarization. nih.gov This suggests that (R)-4APA may act as a novel false neurotransmitter of GABA. nih.gov

Further investigation into its interaction with GABA receptors revealed weak activity. For instance, (S)-4APA showed some weak agonist activity at certain GABAA and GABAB receptor subtypes, while (R)-4APA only showed weak agonist activity at the GABAA α5β2γ2 subtype. nih.gov These findings indicate that the enantiomers of 4APA are active in the mouse brain and interact with the GABAergic system, although not as potent agonists at the primary receptor sites. nih.govnih.gov

| Activity Metric | (R)-4APA | (S)-4APA |

|---|---|---|

| Synaptosome Uptake | Higher | Lower |

| Reduction of Endogenous GABA | Greater | Lesser |

| Depolarization-Induced Release | Greater | Lesser |

| GABA Receptor Agonist Activity | Weak (GABAA α5β2γ2) | Weak (GABAA α4β3δ, α5β2γ2, GABAB B1/B2) |

| Proposed Role | False Neurotransmitter | Weak Modulator |

GABA aminotransferase (GABA-AT) is the enzyme responsible for the degradation of GABA. osti.gov The inhibition of this enzyme is a therapeutic strategy to increase GABA levels in the brain, which can be beneficial for treating conditions like epilepsy. nih.govnih.gov Molecules that act as mechanism-based inactivators of GABA-AT are of significant research interest. nih.gov

While research on this compound itself as a direct inactivator is not prominent, its parent acid, 4-aminopentanoic acid, belongs to a class of compounds investigated for their interaction with GABA-AT. The research in this area focuses on designing molecules that, after being processed by the enzyme's catalytic mechanism, form a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation. osti.govnih.gov Vigabatrin is a well-known example of a rationally designed GABA-AT inactivator that works through a Michael addition mechanism. nih.gov Academic research continues to explore novel structures that can act as more potent and specific inactivators of GABA-AT. osti.govnih.gov

Radiochemistry and Imaging Probe Development

The potential application of GABA analogues in neuroimaging is an emerging area of research. nih.gov The development of molecular imaging probes allows for the non-invasive study of biological processes in vivo. nih.gov Stable isotope labeling, where atoms in a molecule are replaced with their heavier, non-radioactive isotopes (like Carbon-13), is a common technique used to trace the metabolic fate of drugs and other molecules during development. medchemexpress.com

Given that 4-aminopentanoic acid is taken up into brain cells and acts as a neurotransmitter analogue, there is potential for developing radiolabeled versions for use as imaging probes. nih.gov By incorporating a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18) into the structure of this compound or 4-aminopentanoic acid, researchers could potentially create a tracer for Positron Emission Tomography (PET) imaging. Such a probe could be used to study the activity of the GABAergic system, map the distribution of GABA transporters, or assess the efficacy of drugs targeting this system in preclinical models.

Based on a comprehensive search of available academic and scientific literature, there is no specific research detailing the use of This compound for the synthesis of fluorinated analogs for metabolic imaging or the preclinical evaluation of such agents.

Therefore, the requested article focusing solely on "this compound" for these specific applications cannot be generated at this time due to a lack of available scientific data.

Emerging Research Directions and Future Perspectives

Innovations in Asymmetric Synthesis and Biocatalysis for Aminopentanoates

The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the chirality of a molecule is a critical determinant of its efficacy and safety. nih.gov Asymmetric synthesis, particularly through biocatalysis, has emerged as a powerful tool for creating chiral molecules like aminopentanoates with high selectivity and under environmentally benign conditions. nih.govnih.govchiralpedia.com

Biocatalysis utilizes enzymes, either as isolated entities or within whole-cell systems, to catalyze chemical reactions. nih.gov This approach offers significant advantages over traditional chemical synthesis, including high enantioselectivity and regioselectivity, mild reaction conditions (ambient temperature and atmospheric pressure), and reduced risk of isomerization or racemization. nih.gov The development of novel protein sequences and the application of molecular biology techniques to design and produce robust enzymes have greatly expanded the scope of biocatalysis in asymmetric synthesis. mdpi.comresearchgate.net

Enzymes such as ω-transaminases have demonstrated significant value in the synthesis of chiral amines. wiley.com These enzymes transfer an amine group from a donor molecule to a carbonyl acceptor, producing the desired chiral amine with high enantiomeric excess. This method has been successfully applied on an industrial scale for the production of pharmaceutical ingredients. wiley.com The ongoing innovation in this area focuses on discovering and engineering new enzymes with improved substrate scope, stability, and catalytic efficiency.

Table 1: Comparison of Biocatalytic Approaches for Chiral Amine Synthesis

| Biocatalyst Type | Reaction Type | Key Advantages | Representative Enzymes |

|---|---|---|---|

| Hydrolases | Kinetic Resolution | Wide applicability, well-established | Lipases, Proteases |

| ω-Transaminases (ω-TA) | Asymmetric Amination | High enantioselectivity, direct formation of chiral amines | ω-Transaminases |

| Imine Reductases (IREDs) | Reductive Amination | High conversion rates, broad substrate acceptance | Imine Reductases |

Innovations in synthetic biology now allow for the engineering of microorganisms to produce specific chiral compounds, harnessing the efficiency of natural biosynthetic pathways under mild, eco-friendly conditions. chiralpedia.com This can lead to the development of novel biocatalysts for the production of complex chiral molecules. chiralpedia.com

Integration with High-Throughput Synthesis and Screening Methodologies

The discovery of novel drug candidates and functional molecules has been revolutionized by the integration of high-throughput synthesis and screening (HTS). nih.govst-andrews.ac.uk These automated technologies enable the rapid synthesis and evaluation of vast libraries of chemical compounds, significantly accelerating the pace of research. nih.govprf.org For aminopentanoate derivatives, HTS allows for the efficient exploration of their chemical space to identify molecules with desired biological activities.

Modern HTS platforms can screen millions of compounds in a short period, utilizing various detection technologies such as fluorescence, luminescence, and absorbance. sbpdiscovery.org The process often involves the use of automated liquid handlers, robotic arms, and sophisticated plate readers to manage the large number of samples. sbpdiscovery.org The Maybridge screening collection, for instance, contains over 51,000 structurally diverse organic compounds that are designed to have good pharmacokinetic properties, increasing the likelihood of finding successful hits. thermofisher.com

A key trend is the combination of automated synthesis with in-situ screening. nih.gov This "on-the-fly" approach involves synthesizing compounds on a nanoscale in a multi-well format and directly screening the unpurified library. nih.gov This methodology reduces the time and resources spent on purification and has the potential to greatly diminish the environmental footprint of medicinal chemistry. nih.gov The integration of chemoinformatics and molecular modeling with HTS further enhances the efficiency of hit finding by allowing for the in-silico selection of compound sets for experimental screening. enamine.net

Table 2: Overview of High-Throughput Screening Technologies

| Technology | Principle | Application in Drug Discovery |

|---|---|---|

| Fluorescence-Activated Cell Sorting (FACS) | Screens bead-based libraries at a high rate. nih.gov | Identifying compounds that bind to cell surface targets. |

| Confocal Laser Scanning Microscopy (CLSM) | Screens beads immobilized on a surface. nih.gov | High-content screening of cellular responses. |

| Acoustic Dispensing | Uses sound waves for precise, low-volume liquid handling. nih.govsbpdiscovery.org | Miniaturized synthesis and screening, dose-response testing. |

Exploitation of Aminopentanoate Scaffolds in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. nih.gov The structural features of aminopentanoates, possessing both hydrogen bond donors (the amine group) and acceptors (the ester carbonyl group), make them attractive building blocks for the construction of complex supramolecular assemblies. mdpi.com

The ability of amino acid derivatives to self-assemble into well-defined nanostructures has been extensively explored. mdpi.com By modifying the amino acid, for instance by attaching aromatic or aliphatic groups, their intermolecular affinity and stacking propensity can be enhanced, leading to the formation of stable assemblies like fibers, ribbons, and vesicles. mdpi.com These bioinspired routes for creating materials are often environmentally friendly and occur under mild conditions. nih.govtue.nl

The predictable geometry and functionality of aminopentanoate scaffolds allow for the design of receptors for specific molecules, such as anions or carbohydrates. mdpi.com The amine group can be readily converted into amides, ureas, or sulfonamides, all of which have useful recognition properties. mdpi.com The resulting supramolecular structures have potential applications in areas like sensing, catalysis, and drug delivery. nih.govtue.nl For example, the surfaces of polyaminated supramolecular fibers can act as scaffolds for the condensation of silicic acid, leading to the formation of silica (B1680970) nanotubes and other ordered superstructures. nih.govtue.nl

Table 3: Examples of Supramolecular Structures from Amine-Containing Scaffolds

| Scaffold Type | Resulting Supramolecular Structure | Driving Interactions | Potential Applications |

|---|---|---|---|

| Amino Acid Derivatives | Nanofibers, Vesicles, Hydrogels. mdpi.com | Hydrogen bonding, π-π stacking | Drug delivery, tissue engineering |

| Bile Acid Derivatives | Macrocyclic Receptors. mdpi.com | Hydrogen bonding, Host-guest interactions | Anion and carbohydrate recognition |

| Cationic Dyes | Supramolecular Fibers. nih.govtue.nl | Electrostatic interactions, π-π stacking | Scaffolds for nanomaterial synthesis |

Advanced Computational Design and Virtual Screening of Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the design and screening of virtual libraries of compounds to identify potential drug candidates before their actual synthesis. eddc.sgnih.gov For tert-butyl 4-aminopentanoate, these in silico methods allow for the rational design of derivatives with optimized properties and the prediction of their biological activity.

Virtual screening involves docking a large library of chemical compounds into the binding site of a target protein to assess their interaction and predict binding affinity. eddc.sg This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov With the advent of ultra-large virtual libraries, such as Enamine's REAL Space containing billions of compounds, and advances in AI and machine learning, it is now possible to identify novel and tractable hit compounds for a wide range of protein targets. eddc.sg

Structure-based drug design relies on the three-dimensional structure of the target protein to design ligands with high complementarity to the binding site. When an experimental structure is unavailable, homology models can be used as an alternative. eddc.sg Ligand-based methods, such as 3D pharmacophore modeling, are employed when the structure of the target is unknown but a set of active molecules has been identified. nih.gov These computational approaches have been successfully used to identify novel inhibitors for various biological targets. nih.govbiointerfaceresearch.com

Table 4: Common Virtual Screening Techniques

| Technique | Description | Key Advantage |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of one molecule to a second. eddc.sg | Provides structural insights into ligand-protein interactions. |

| 2D/3D Pharmacophore Screening | Searches for compounds that match a defined set of steric and electronic features necessary for biological activity. nih.gov | Useful when the target structure is unknown. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. | Predictive modeling for lead optimization. |

Contribution to Sustainable Chemical Manufacturing

The principles of green chemistry are increasingly being integrated into chemical manufacturing to minimize the environmental impact of synthetic processes. unibo.itorientjchem.org The synthesis of aminopentanoates and their derivatives presents numerous opportunities to apply these principles, leading to more sustainable and economically viable production methods.

A key aspect of green chemistry is the use of renewable feedstocks to reduce dependence on non-renewable resources. Biocatalysis, as discussed earlier, plays a crucial role in sustainable manufacturing by enabling reactions to be carried out under mild, aqueous conditions, often with high atom economy. nih.govchiralpedia.com The use of enzymes can eliminate the need for hazardous reagents and solvents, thereby reducing waste generation. nih.gov